molecular formula C13H22O12 B605487 4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid CAS No. 13006-41-2

4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No. B605487
CAS RN: 13006-41-2
M. Wt: 370.307
InChI Key: LKPZQKREAUELRB-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence in nature or uses.



Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions, conditions, and catalysts used.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Recent Advances in Tetrahydrobenzo[b]pyrans Synthesis

The synthesis of tetrahydrobenzo[b]pyrans, compounds with significant importance in pharmaceuticals, has been explored using various organocatalysts. The development of new strategies for the synthesis of these heterocyclic compounds, especially using green solvent media, has been highlighted as a critical area of research with considerable significance for organic chemists and pharmacologists (Kiyani, 2018).

Pyrene Bioremediation Using Mycobacterium Strains

Mycobacterium strains have shown promising results in the bioremediation of pyrene, a polycyclic aromatic hydrocarbon posing significant environmental risks. The review emphasizes the degradation efficiency and pathway of pyrene using Mycobacterium strains, highlighting the formation of certain metabolites, some of which have shown positive results in Ames mutagenicity prediction tests (Qutob et al., 2022).

Structure-Related Bioactivity of Carboxylic Acids

Natural carboxylic acids derived from plants have shown varying degrees of biological activities. This review discusses the impact of structural differences on the bioactivity of selected carboxylic acids, revealing insights into their antioxidant, antimicrobial, and cytotoxic activities. The study underlines the importance of hydroxyl groups and conjugated bonds in enhancing the biological activity of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Morpholine and Pyrans Derivatives in Pharmacology

The review sheds light on the broad spectrum of pharmacological activities of morpholine and pyrans derivatives. Morpholine, a six-membered aromatic organic heterocycle, and pyrans derivatives are noted for their diverse applications in biochemistry and pharmacology. The review provides a comprehensive overview of the current trends and potent pharmacophoric activities of these compounds, supporting future research in medicinal chemistry (Asif & Imran, 2019).

Biologically Active Compounds of Plants: Betalains

Betalains, nitrogenous plant pigments, are recognized for their biological significance. The review presents a comprehensive list of identified betalain structures and discusses their biosynthesis, influenced by various ecophysiological factors. Betalains' safe consumption and contribution to health are also highlighted, making them an area of interest for commercial pigment extraction and health-related applications (Khan & Giridhar, 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.


properties

IUPAC Name

4,5-dihydroxy-3-methoxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O12/c1-22-9-6(16)8(18)13(25-10(9)11(19)20)23-2-3-4(14)5(15)7(17)12(21)24-3/h3-10,12-18,21H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPZQKREAUELRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154701553

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 2
4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 3
4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 4
4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 5
4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 6
4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid

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